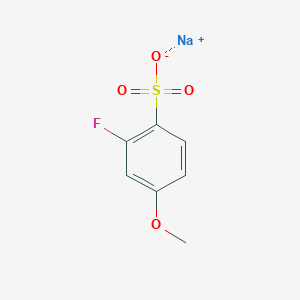
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride: is a synthetic organic compound with the molecular formula C8H18Cl2N2O . It is known for its unique structural features, which include a tetrahydrofuran ring and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Azetidine Ring Formation: The azetidine ring is formed by the reaction of an appropriate amine with a halogenated precursor under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the azetidine ring using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the azetidine ring, often leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives of the tetrahydrofuran ring.
Reduction: Secondary amines are common products of reduction reactions.
Substitution: Substituted azetidine derivatives are typically formed.
科学的研究の応用
Chemistry: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用機序
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring is believed to play a crucial role in its binding affinity, while the azetidine ring contributes to its overall stability and reactivity. Pathways involved in its mechanism of action include neurotransmitter signaling and enzyme inhibition.
類似化合物との比較
- N-Methyl-N-(tetrahydrofuran-2-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydrofuran-4-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydropyran-3-YL)azetidin-3-amine dihydrochloride
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is unique due to the specific positioning of the tetrahydrofuran ring at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
N-methyl-N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMFNFSSFRRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxa-1,10-diazatricyclo[7.3.1.0?,(1)(3)]trideca-5,7,9(13)-triene-11,12-dione](/img/structure/B7950784.png)
![Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate](/img/structure/B7950793.png)
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B7950808.png)







![7-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B7950846.png)
![(NE)-2-chloro-N-[3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7950859.png)
![6-Bromo-8-ethylspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950869.png)
